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Compound of Interest

Compound Name: Quercetin-3-O-arabinoside

Cat. No.: B1252278

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for Quercetin-3-O-arabinoside. The information is
curated for researchers and professionals in the fields of natural product chemistry,
pharmacology, and drug development. This document presents quantitative data in structured
tables, details experimental protocols, and includes a visual workflow for spectroscopic
analysis.

Introduction

Quercetin-3-O-arabinoside is a flavonoid glycoside, a class of secondary metabolites widely
distributed in the plant kingdom. It consists of the flavonol quercetin linked to an arabinose
sugar moiety at the 3-hydroxyl position. Depending on the cyclic form of the sugar, it can exist
as Quercetin-3-O-arabinopyranoside or Quercetin-3-O-arabinofuranoside (also known as
avicularin). These compounds are of significant interest to the scientific community due to their
potential antioxidant, anti-inflammatory, and other pharmacological activities. Accurate
spectroscopic data is paramount for the unequivocal identification and characterization of these
molecules in various biological and chemical matrices.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for Quercetin-3-
O-arabinoside and a structurally related compound for comparative purposes.
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Mass Spectrometry Data for Quercetin-3-O-arabinoside

Mass spectrometry data is crucial for determining the molecular weight and fragmentation
pattern of a compound, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for Quercetin-3-O-arabinoside

Parameter Value Source

Molecular Formula C20H18011 PubChem
Molecular Weight 434.3 g/mol PubChem
Precursor lon [M+H]* (m/z) 435.09273 MassBank
Major Fragment lon (m/z) 303.0483 (Quercetin aglycone)  MassBank

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Below are the 13C NMR data for the pyranoside and furanoside isomers of
Quercetin-3-O-arabinoside.

Table 2: 13C NMR Spectroscopic Data for Quercetin-3-O-arabinoside Isomers (75 MHz,
CDsO0D)[1]
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) Quercetin-3-0-a-
. Quercetin-3-0O-a- . .
Carbon Position ) ) arabinofuranoside
arabinopyranoside (6 ppm) . .
(Avicularin) (6 ppm)

Quercetin Moiety

C-2 158.5 158.0
C-3 135.5 135.0
C-4 179.5 179.0
C-5 162.5 162.0
C-6 100.0 99.5

C-7 165.5 165.0
C-8 95.0 94.5

C-9 159.0 158.5
C-10 105.5 105.0
C-1 122.5 122.0
Cc-2 116.0 1155
C-3 146.0 1455
c-4 149.5 149.0
C-5' 117.5 117.0
C-6' 123.0 122.5

Arabinose Moiety

c-1" 104.0 109.0
c-2" 72.5 83.0
c-3" 74.0 78.5
c-4" 68.5 87.5
Cc-5" 65.0 62.5
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Note: The chemical shifts are approximated from the provided spectra and should be used as a

reference.

Comparative NMR Data

A complete set of assigned *H NMR data for Quercetin-3-O-arabinoside is not readily
available in the cited literature. However, the data for Kaempferol 3-O-a-L-arabinopyranoside, a
structurally similar flavonoid glycoside (differing only by the absence of a hydroxyl group at the
3' position of the B-ring), is presented below for comparison of the arabinopyranoside moiety.

Table 3: 1H and 3C NMR Spectroscopic Data for Kaempferol 3-O-a-L-arabinopyranoside
(DMSO-de)[2]
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Position 'H NMR & (ppm), J (Hz) 3C NMR 6 (ppm)

Kaempferol Moiety

2 - 156.25
3 - 133.58
4 - 177.58
5 12.62 (s) 161.24
6 6.19 (d, J=2.0) 98.76

7 ] 164.29
8 6.43 (d, J=2.0) 93.73

9 - 156.38
10 - 103.97
1 - 120.71
2,6 8.07 (d, J=8.9) 131.03
3,5 6.87 (d, J=8.9) 115.32
& - 160.09

Arabinopyranoside Moiety

1" 5.33 (d, J=5.1) 101.25
2" 3.17-3.76 (m) 71.60
3" 3.17-3.76 (m) 70.82
4" 3.17-3.76 (m) 66.06
5" 3.17-3.76 (m) 64.26

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of flavonoid glycosides
like Quercetin-3-O-arabinoside.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated
solvent (e.g., Methanol-ds, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.

o Ensure the sample is completely dissolved to avoid peak broadening.
 Instrumentation and Data Acquisition:

o NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

o 'HNMR:

Acquire a standard one-dimensional proton spectrum.

Typical spectral width: 0-15 ppm.

Number of scans: 16-64, depending on sample concentration.

A relaxation delay of 1-2 seconds is commonly used.
o 133C NMR:

» Acquire a proton-decoupled 13C spectrum.

» Typical spectral width: 0-200 ppm.

= Alarger number of scans (e.g., 1024 or more) is required due to the lower natural
abundance of 13C.

o 2D NMR (COSY, HSQC, HMBC):

» These experiments are performed to establish proton-proton and proton-carbon
correlations, which are essential for unambiguous signal assignment.
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Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of the sample (typically 1-10 ug/mL) in a suitable solvent such as
methanol or acetonitrile, often with a small percentage of formic acid (e.g., 0.1%) to
promote ionization.

 Instrumentation and Data Acquisition (LC-MS/MS):
o Liquid Chromatography (LC):
» Use a C18 reversed-phase column for separation.

= Atypical mobile phase consists of a gradient of water (A) and acetonitrile or methanol
(B), both containing 0.1% formic acid.

o Mass Spectrometry (MS):

= Employ an electrospray ionization (ESI) source, often operated in positive ion mode for
flavonoids.

» Full Scan MS: Acquire data over a mass range (e.g., m/z 100-1000) to determine the
parent ion mass.

» Tandem MS (MS/MS): Select the precursor ion of interest (e.g., m/z 435 for [M+H]*) and
subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This
is critical for structural confirmation.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural
product like Quercetin-3-O-arabinoside.
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Caption: Workflow for the isolation and spectroscopic identification of Quercetin-3-O-
arabinoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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